![molecular formula C22H27N3O3S B2484929 N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241684-33-2](/img/structure/B2484929.png)
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, commonly known as "EP-PPZ," is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EP-PPZ belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
EP-PPZ is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in the excitability of neurons and can result in the anticonvulsant and anxiolytic effects observed with EP-PPZ.
Biochemical and Physiological Effects:
EP-PPZ has been shown to affect the levels of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. It has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. These effects may contribute to the therapeutic properties of EP-PPZ.
Advantages and Limitations for Lab Experiments
One advantage of using EP-PPZ in lab experiments is its potent pharmacological effects. This makes it a useful tool for studying the GABAergic system and its role in various neurological disorders. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on EP-PPZ. One area of interest is its potential as a treatment for epilepsy and other seizure disorders. Another area of investigation is its potential as a treatment for anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of EP-PPZ and to identify any potential side effects associated with its use.
Synthesis Methods
The synthesis of EP-PPZ involves the reaction of 3-ethylphenylamine with 1-(4-bromo-phenyl)-2-(2-phenylethenyl)sulfonylpiperazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
EP-PPZ has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anticonvulsant and analgesic properties in animal models. EP-PPZ has also been investigated for its potential as a treatment for anxiety and depression.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBYBZFRODXGPB-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.